4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
Overview
Description
4-(Azepan-1-yl)-1-oxaspiro[45]dec-3-en-2-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The process involves:
Catalytic Hydrogenation: This step reduces the starting material to form an intermediate.
Oxidation: The intermediate is then oxidized to introduce the necessary functional groups.
Bucherer–Bergs Reaction: This reaction forms the spiro compound by cyclizing the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route to achieve higher yields and cost-effectiveness. The process can be scaled up by using continuous flow reactors and optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to form different intermediates.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory or anti-cancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spiro compound used as an insecticide.
Spiromesifen: Another spiro compound used as an acaricide.
Uniqueness
4-(Azepan-1-yl)-1-oxaspiro[45]dec-3-en-2-one is unique due to its specific structure, which allows it to interact with different molecular targets compared to other spiro compounds
Properties
IUPAC Name |
4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-14-12-13(16-10-6-1-2-7-11-16)15(18-14)8-4-3-5-9-15/h12H,1-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUVOZZRGIMQGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=O)OC23CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331728 | |
Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801328 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
275363-22-9 | |
Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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